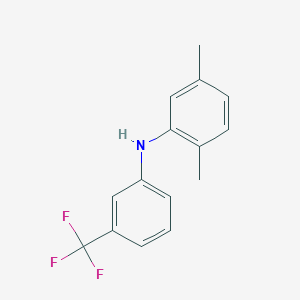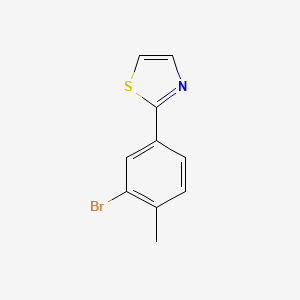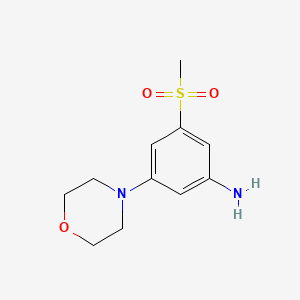
1-(2-(4-(cis-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-(cis-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethyl)pyrrolidine hydrochloride is a complex organic compound with a unique structure that includes a naphthalene ring, a pyrrolidine ring, and various functional groups
Vorbereitungsmethoden
The synthesis of 1-(2-(4-(cis-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethyl)pyrrolidine hydrochloride involves multiple steps, including the formation of the naphthalene and pyrrolidine rings, followed by the introduction of the methoxy and phenoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to obtain the compound in high purity.
Analyse Chemischer Reaktionen
1-(2-(4-(cis-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-(4-(cis-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethyl)pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-(2-(4-(cis-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they may include signal transduction pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-(4-(cis-6-Methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy)ethyl)pyrrolidine hydrochloride can be compared with similar compounds, such as other naphthalene derivatives or pyrrolidine-containing molecules. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:
- cis-1,2,3,6-tetrahydrophthalic anhydride
- cis-1,2,4,6-tetrahydrophthalic anhydride
- 1,2,3,4-tetrahydro-3-methyl-1-naphthylacetate
These compounds share some structural similarities but differ in their functional groups and specific applications.
Eigenschaften
Molekularformel |
C29H34ClNO2 |
|---|---|
Molekulargewicht |
464 g/mol |
IUPAC-Name |
1-[2-[4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C29H33NO2.ClH/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30;/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3;1H/t27-,29+;/m1./s1 |
InChI-Schlüssel |
YPVLWBLMEAQJQG-KIIRSEDSSA-N |
Isomerische SMILES |
COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4,5,5-tetramethyl-2-[3-(4-phenylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1510103.png)






![Ethyl (6-amino-2-methyl-1h-benzo[d]imidazol-4-yl)carbamate](/img/structure/B1510132.png)


![Thieno[2,3-b]pyridine-2,3-diamine](/img/structure/B1510155.png)
